molecular formula C16H14F17NO4S B026619 2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate CAS No. 376-14-7

2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate

Cat. No.: B026619
CAS No.: 376-14-7
M. Wt: 639.3 g/mol
InChI Key: DBCGADAHIXJHCE-UHFFFAOYSA-N
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Chemical Reactions Analysis

2-(Ethyl((heptadecafluorooctyl)sulfonyl)amino)ethyl methacrylate undergoes various chemical reactions, including:

Common reagents used in these reactions include organic solvents, radical initiators, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Ethyl((heptadecafluorooctyl)sulfonyl)amino)ethyl methacrylate involves its ability to form stable polymers through free radical polymerization. The fluorinated side chains impart unique properties such as hydrophobicity and thermal stability to the resulting polymers. These properties are crucial for its applications in various fields, including coatings and biomaterials.

Comparison with Similar Compounds

2-(Ethyl((heptadecafluorooctyl)sulfonyl)amino)ethyl methacrylate is unique due to its highly fluorinated structure, which imparts superior hydrophobicity and thermal stability compared to other methacrylate monomers. Similar compounds include:

These compounds share some properties but differ in their specific applications and performance characteristics.

Properties

IUPAC Name

2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14F17NO4S/c1-4-34(5-6-38-8(35)7(2)3)39(36,37)16(32,33)14(27,28)12(23,24)10(19,20)9(17,18)11(21,22)13(25,26)15(29,30)31/h2,4-6H2,1,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBCGADAHIXJHCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CCOC(=O)C(=C)C)S(=O)(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F17SO2N(C2H5)CH2CH2OC(O)C(CH3)=CH2, C16H14F17NO4S
Record name 2-Propenoic acid, 2-methyl-, 2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]ethyl ester
Source NORMAN Suspect List Exchange
Description The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6
Explanation Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8059922
Record name 2-(N-Ethylperfluorooctanesulfonamido)ethyl methacrylate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

639.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

376-14-7
Record name 2-[Ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]ethyl 2-methyl-2-propenoate
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URL https://commonchemistry.cas.org/detail?cas_rn=376-14-7
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Record name EINECS 206-805-5
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propenoic acid, 2-methyl-, 2-[ethyl[(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)sulfonyl]amino]ethyl ester
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-(N-Ethylperfluorooctanesulfonamido)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8059922
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-[ethyl[(heptadecafluorooctyl)sulphonyl]amino]ethyl methacrylate
Source European Chemicals Agency (ECHA)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate
Reactant of Route 2
Reactant of Route 2
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate
Reactant of Route 3
Reactant of Route 3
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate
Reactant of Route 4
Reactant of Route 4
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate
Reactant of Route 5
Reactant of Route 5
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate
Reactant of Route 6
Reactant of Route 6
2-[ethyl(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctylsulfonyl)amino]ethyl 2-methylprop-2-enoate
Customer
Q & A

Q1: How does the fluorocarbon chain in FOSM contribute to its behavior in aqueous solutions?

A1: The presence of the fluorocarbon chain in FOSM leads to hydrophobic interactions in aqueous solutions. This characteristic drives the self-assembly of FOSM-containing polymers. For instance, in copolymers of FOSM and N-isopropylacrylamide (PNIPAM), the fluorocarbon segments aggregate to form hydrophobic microdomains within the polymer structure. [] These microdomains were studied using a specially designed fluorocarbon-substituted pyrene probe, revealing their role in the polymer's association behavior. []

Q2: Can the viscoelastic properties of FOSM-containing hydrogels be controlled?

A2: Yes, the viscoelasticity of hybrid hydrogels containing FOSM can be finely tuned. Research shows that adding isopropanol (IPA) to these hydrogels, composed of chemically cross-linked copolymers of N,N-dimethylacrylamide (DMA), FOSM, and cinnamoyloxyethyl acrylate, significantly influences their viscoelastic properties. [] The addition of IPA weakens the hydrophobic interactions between the FOSM segments, effectively decreasing the cross-link density of the physical network within the hydrogel. [] This control over viscoelasticity makes these materials promising for various applications.

Q3: Does the incorporation of FOSM into a monolithic column impact its chromatographic performance?

A3: Yes, incorporating FOSM significantly affects the retention behavior of a monolithic column used in capillary electrochromatography. Compared to conventional organic polymer-based monolithic columns, the inclusion of FOSM leads to a marked decrease in the retention of ketone compounds. [] This change in retention behavior is attributed to the unique properties imparted by the fluorine-containing monomer. []

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